molecular formula C10H12INO B14812931 4-Cyclopropoxy-2-iodo-N-methylaniline

4-Cyclopropoxy-2-iodo-N-methylaniline

Cat. No.: B14812931
M. Wt: 289.11 g/mol
InChI Key: ILRQPQQOVINWID-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-iodo-N-methylaniline can be achieved through several synthetic routes. One common method involves the iodination of 4-cyclopropoxy-N-methylaniline. The process typically includes the following steps :

  • Dissolve methylaniline in acetic acid.
  • Add iodine and a sulfuric acid catalyst to the solution.
  • Allow the reaction to proceed, then cool the mixture to produce crystals.
  • Filter and wash the crystals to obtain this compound.

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

4-Cyclopropoxy-2-iodo-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-N-methylaniline is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Cyclopropoxy-2-iodo-N-methylaniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-N-methylaniline

InChI

InChI=1S/C10H12INO/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

ILRQPQQOVINWID-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)I

Origin of Product

United States

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